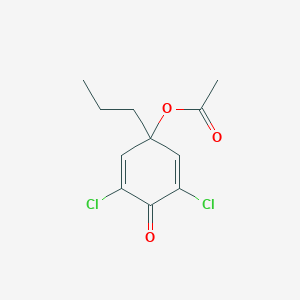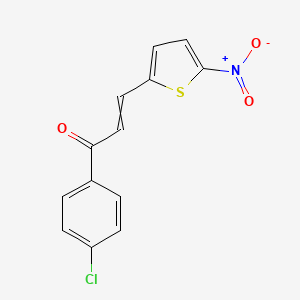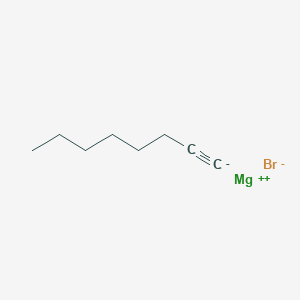
3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate: is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine atoms and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate typically involves the chlorination of a precursor compound followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acetylation step may involve acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers, thioethers, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Biology: In biological research, it may be used to study the effects of chlorinated compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the acetate group play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
- 3,5-Dichloro-4-oxo-1-methylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxo-1-ethylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dichloro-4-oxo-1-butylcyclohexa-2,5-dien-1-yl acetate
Comparison: Compared to its analogs, 3,5-Dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate exhibits unique properties due to the length and branching of the propyl group. This affects its solubility, reactivity, and biological activity, making it distinct in terms of its applications and effectiveness in various fields.
Propriétés
Numéro CAS |
61306-17-0 |
|---|---|
Formule moléculaire |
C11H12Cl2O3 |
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
(3,5-dichloro-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C11H12Cl2O3/c1-3-4-11(16-7(2)14)5-8(12)10(15)9(13)6-11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
KTCKBMUEPYWKAF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C=C(C(=O)C(=C1)Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)





![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)


![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
